molecular formula C18H14N2O3S2 B3112372 [1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol CAS No. 189089-88-1

[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol

Cat. No. B3112372
CAS RN: 189089-88-1
M. Wt: 370.4 g/mol
InChI Key: PVRJTXKOQAVDNO-UHFFFAOYSA-N
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Description

“1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-ylmethanol” is a heterocyclic compound with a complex structure. It combines a pyrrolopyridine core with a thienyl group and a phenylsulfonyl moiety. The compound’s synthesis and properties make it intriguing for further investigation.


Molecular Structure Analysis

The molecular structure of “1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-ylmethanol” reveals its intricate arrangement of atoms. Key features include the pyrrolopyridine ring, the thienyl substituent, and the phenylsulfonyl group. X-ray crystallography and spectroscopic techniques (such as NMR and IR) provide insights into bond lengths, angles, and overall conformation.

Mechanism of Action

While the exact biological mechanism remains an active area of research, “1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-ylmethanol” likely interacts with specific cellular targets. It may exhibit enzyme inhibition , receptor modulation , or other pharmacological effects. Further studies are needed to elucidate its precise mode of action.

Future Directions

: [ChemicalBook: 1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDIN-2-YLMETHANOL](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2215323.htm) : [American Custom Chemicals Corporation: 1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDIN-2-YLMETHANOL](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2215323.htm) : [Chegg: A comprehensive analysis of an animal’s molecular biology](https://www.chegg.com/homework-help/questions-and-answers/comprehensive-analysis-animal-s-molecular-biology-yielded-following-data-characteristic-re

properties

IUPAC Name

[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c21-17(16-9-5-11-24-16)15-12-13-6-4-10-19-18(13)20(15)25(22,23)14-7-2-1-3-8-14/h1-12,17,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRJTXKOQAVDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol
Reactant of Route 2
Reactant of Route 2
[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol
Reactant of Route 3
Reactant of Route 3
[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol
Reactant of Route 4
Reactant of Route 4
[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol
Reactant of Route 5
[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol
Reactant of Route 6
Reactant of Route 6
[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol

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